

# Application Notes and Protocols for Anti-proliferative Assay of BSJ-02-162

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## Compound of Interest

Compound Name: BSJ-02-162

Cat. No.: B12408806

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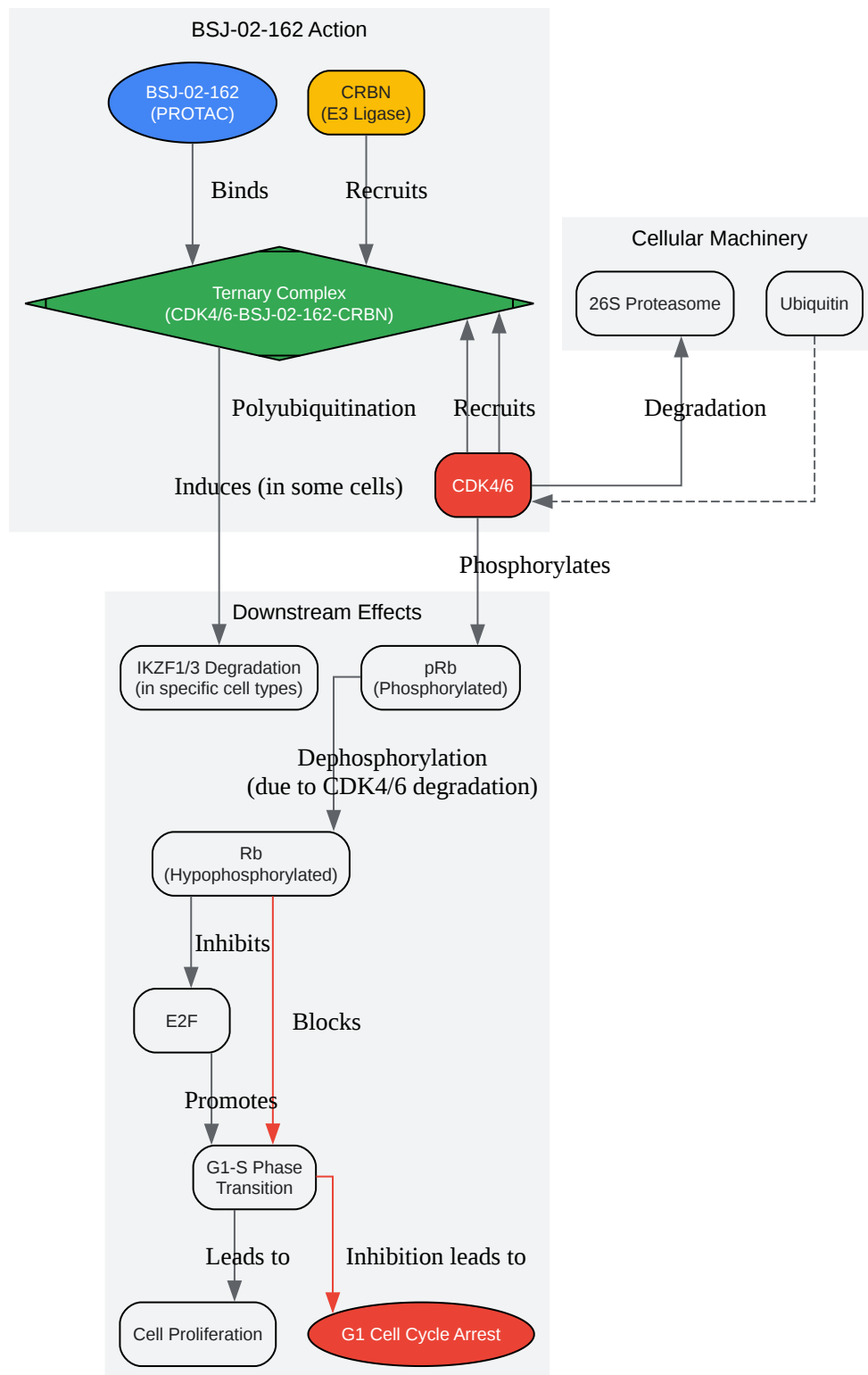
## Introduction

**BSJ-02-162** is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).<sup>[1][2]</sup> These kinases are critical regulators of the cell cycle, and their inhibition is a validated therapeutic strategy in certain cancers.<sup>[3]</sup> **BSJ-02-162** functions by hijacking the cell's natural protein disposal system. It consists of a ligand that binds to CDK4/6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.<sup>[4]</sup> This proximity leads to the ubiquitination and subsequent proteasomal degradation of CDK4/6, resulting in a G1 phase cell cycle arrest and potent anti-proliferative effects.<sup>[4][5]</sup> In some cellular contexts, such as mantle cell lymphoma (MCL), **BSJ-02-162** has also been shown to degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), potentially leading to enhanced anti-tumor activity.<sup>[4][5]</sup>

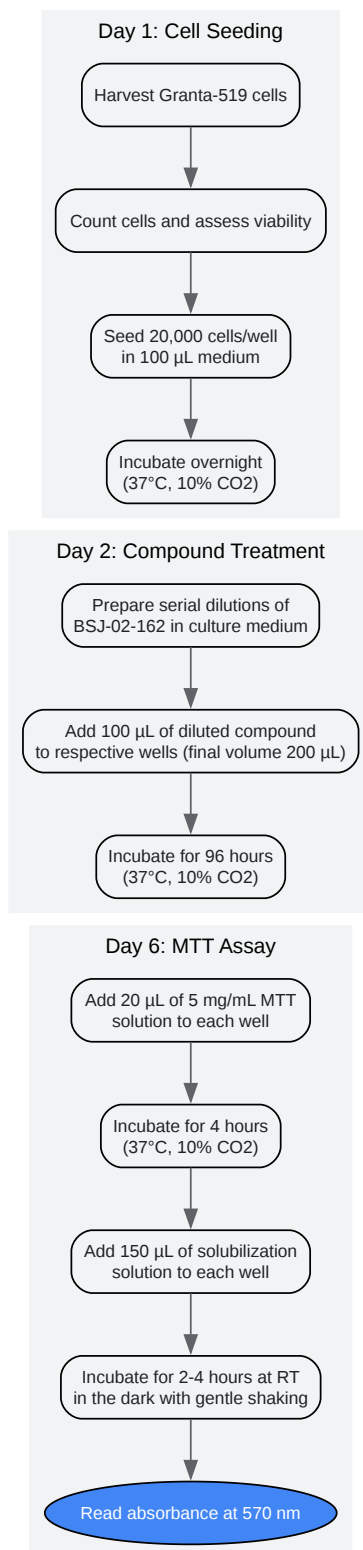
These application notes provide a detailed protocol for assessing the anti-proliferative activity of **BSJ-02-162** in a relevant cancer cell line. The provided methodology is based on the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

## Signaling Pathway of BSJ-02-162

## Mechanism of Action of BSJ-02-162



## MTT Anti-proliferative Assay Workflow

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